molecular formula C8H7IN2 B1402768 8-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 955942-40-2

8-Iodo-6-methylimidazo[1,2-a]pyridine

Número de catálogo: B1402768
Número CAS: 955942-40-2
Peso molecular: 258.06 g/mol
Clave InChI: SMRSBXOQYLSCEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 955942-40-2) is a high-value halogenated heterocycle serving as a versatile building block in medicinal chemistry and drug discovery research. Its primary research application is as a pivotal precursor in Pd-catalyzed carbonylation reactions for the direct synthesis of novel 8-carboxamido-imidazo[1,2-a]pyridine derivatives . This efficient method for introducing amide functionalities directly onto the core scaffold enables the rapid exploration of structure-activity relationships. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, forming the core of several marketed drugs and candidates with a broad spectrum of activities, including antiviral, anticancer, antibacterial, and anti-inflammatory effects . Specifically, 8-carboxamide analogs derived from intermediates like this compound are of significant interest. For instance, the compound CJ-033466, a selective 5-HT4 receptor partial agonist with potent gastroprokinetic effects, highlights the therapeutic potential achievable through functionalization at the 8-position . Researchers utilize this iodo intermediate to access such diverse bio-active molecules via cross-coupling, facilitating the development of new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Propiedades

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRSBXOQYLSCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744288
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955942-40-2
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of Iodoimidazo[1,2-a]pyridines via Condensation and Halogenation

Method Overview:
A prominent route involves the condensation of 2-aminopyridines with halogenated ketones, followed by halogenation at the desired position. Specifically, the synthesis of 8-iodo-6-methylimidazo[1,2-a]pyridine can be achieved by first constructing the imidazo[1,2-a]pyridine core, then selectively introducing iodine at the 8-position.

Key Research Findings:

Halogenation Strategies for Position-Specific Iodination

Electrophilic Iodination:

  • The most common approach involves electrophilic substitution using iodine (I₂) with oxidants such as hydrogen peroxide or N-iodosuccinimide (NIS).
  • Reaction Conditions: Typically performed in polar solvents like acetonitrile or ethanol at room temperature or mild heating, with regioselectivity favoring the 8-position due to electronic and steric factors of the imidazo core.

Directed Halogenation:

  • Use of directing groups or prior functionalization to activate the 8-position enhances regioselectivity.
  • For instance, methylation at the 6-position can influence electron density, facilitating selective iodination at the 8-position.

Catalytic Halogenation:

  • Catalysts such as copper or palladium can be employed to promote regioselective iodination, often under oxidative conditions.
  • These methods improve yields and selectivity, especially when coupled with protective groups or directing groups.

Procedure Summary:

  • Step 1: Synthesis of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with methyl ketones under ultrasound or microwave irradiation, utilizing catalysts like iodine or iodine-based reagents.
  • Step 2: Iodination at the 8-position is achieved by treating the core with iodine in the presence of oxidants such as hydrogen peroxide or NIS, often in solvents like acetonitrile or ethanol, under controlled temperature to favor regioselectivity.
  • Step 3: Purification via column chromatography yields the target compound with high purity.

Research Data:

  • A study demonstrated that using iodine with a mild oxidant in ethanol at room temperature yields the 8-iodo derivative efficiently.
  • The use of solid-supported iodine reagents or catalytic systems can further enhance selectivity and facilitate purification.

Data Table: Comparative Preparation Methods

Method Reagents Solvent Temperature Yield (%) Notes
Electrophilic Iodination I₂ + oxidant (H₂O₂, NIS) Ethanol / Acetonitrile Room temp - 50°C 70–85 High regioselectivity at 8-position
Catalytic Halogenation I₂ + Cu or Pd catalyst Acetonitrile Mild heating 75–88 Improved regioselectivity and yields
Direct Condensation + Halogenation 2-aminopyridine + methyl ketone + I₂ Ethanol 30–45°C 84–91 (core synthesis), 70–85 (iodination) One-pot approaches feasible

Notes on Reaction Optimization and Challenges

  • Regioselectivity: Achieving selective iodination at the 8-position requires controlling reaction conditions and possibly employing directing groups or catalysts.
  • Yield Optimization: Use of milder oxidants and solvents like ethanol or acetonitrile enhances yields and minimizes side reactions.
  • Recyclability: Catalytic systems with recyclable iodine sources and heterogeneous catalysts improve process sustainability.

Summary of Findings

  • The most effective preparation involves initial synthesis of the imidazo[1,2-a]pyridine core via condensation methods, followed by electrophilic iodination at the 8-position.
  • Mild oxidative iodination using iodine with oxidants such as hydrogen peroxide or NIS in polar solvents at room temperature yields high regioselectivity and product yields.
  • Catalytic halogenation approaches further improve efficiency and selectivity, with potential for scale-up and industrial application.

Análisis De Reacciones Químicas

8-Iodo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Iodo-6-methylimidazo[1,2-a]pyridine has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antiviral properties. For instance, compounds in this class are being explored for their effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Cholinesterase Inhibition : Research indicates that certain derivatives may act as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s. One study reported an imidazo[1,2-a]pyridine derivative with an IC50 value of 79 µM against AChE .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, contributing to its potential use in treating conditions characterized by inflammation .

Chemical Biology

The compound serves as a versatile scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows researchers to create derivatives that can target specific biological pathways or receptors.

  • Drug Development : Several imidazo[1,2-a]pyridine derivatives are already in clinical use or under investigation for their pharmacological properties, including Zolpidem for insomnia and Olprinone for heart failure .

Material Science

Beyond biological applications, this compound is utilized in the synthesis of novel materials:

  • Polymer Chemistry : The compound can act as a precursor in the development of polymers with unique properties. Its reactive sites allow for functionalization that can tailor material characteristics for specific applications.

Case Study 1: Antitubercular Activity

A recent study focused on the synthesis of new imidazo[1,2-a]pyridine derivatives aimed at combating MDR-TB. The structure-activity relationship (SAR) was analyzed to identify key features that enhance antitubercular activity. The results indicated that modifications at specific positions significantly impacted efficacy against TB strains .

Case Study 2: Cholinesterase Inhibition

Another investigation explored the cholinesterase inhibitory effects of various imidazo[1,2-a]pyridine derivatives. The study utilized computational molecular docking alongside experimental assays to determine binding affinities and inhibition constants. This approach highlighted the potential of these compounds as therapeutic agents for Alzheimer’s disease .

Mecanismo De Acción

The mechanism of action of 8-Iodo-6-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets through various pathways. The iodine catalyzed condensation between the ketone and exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization, explains the reaction outcome .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at positions 6 and 8 significantly influence molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
8-Iodo-6-methylimidazo[1,2-a]pyridine 6-CH₃, 8-I C₈H₇IN₂ 274.06* High lipophilicity; potential for CNS penetration -
6-Chloro-8-iodoimidazo[1,2-a]pyridine HCl 6-Cl, 8-I C₇H₅ClIN₂·HCl 314.94 Increased polarity due to Cl; improved crystallinity
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine 6-F, 8-Br, 2-CH₃ C₈H₆BrFN₂ 229.05 Lower molecular weight; enhanced metabolic stability
8-Chloroimidazo[1,2-a]pyridine 8-Cl C₇H₅ClN₂ 152.58 Simple structure; moderate lipophilicity
6-Bromo-8-nitroimidazo[1,2-a]pyridine 6-Br, 8-NO₂ C₇H₄BrN₃O₂ 257.00 Polar nitro group; potential for redox activity

*Calculated based on standard atomic weights.

Key Observations :

  • Iodine vs.
  • Methyl vs. Halogen at Position 6 : Methyl groups (electron-donating) enhance metabolic stability, whereas halogens (electron-withdrawing) may improve binding to electrophilic enzyme pockets .
Cytotoxicity Against Cancer Cell Lines (Table 2, ):
Compound Hep-2 (IC₅₀, μM) HepG2 (IC₅₀, μM) MCF-7 (IC₅₀, μM)
10a 20 18 21
10i 17 16 16

Trends :

  • Nitro and bromo substituents (e.g., 10i) show moderate cytotoxicity, suggesting that electron-withdrawing groups at position 8 may enhance activity .
Antiprotozoal and Anticancer Activities:
  • 6-Substituted Derivatives : 6-Methyl and 6-chloro analogs demonstrate activity against colon cancer (HT-29, Caco-2) and protozoal infections, likely due to enhanced DNA intercalation or enzyme inhibition .

Actividad Biológica

8-Iodo-6-methylimidazo[1,2-a]pyridine (8-I-6-MIP) is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, effects in cellular models, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

This compound is characterized by the presence of an iodine atom at the 8-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C8H7IC_8H_7I and it has a molecular weight of 232.05 g/mol.

The biological activity of 8-I-6-MIP can be attributed to its interaction with various cellular targets.

Target Proteins

  • Cyclin-dependent kinases (CDKs) : 8-I-6-MIP has been shown to inhibit CDKs, leading to cell cycle arrest and reduced cell proliferation. This inhibition is critical in cancer biology, where uncontrolled cell division is a hallmark.
  • Enzymatic Interactions : The compound may also interact with enzymes involved in metabolic pathways, potentially modulating their activity.

8-I-6-MIP exhibits several important biochemical properties:

PropertyDescription
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under physiological conditions; retains activity over time
Lipophilicity High lipophilicity facilitates membrane penetration

Cellular Effects

In vitro studies have demonstrated that 8-I-6-MIP influences various cellular processes:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Treatment with 8-I-6-MIP has been associated with increased markers of apoptosis in specific cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the biological effects of 8-I-6-MIP in different contexts:

  • Cancer Cell Lines : In a study involving human breast cancer cells (MCF-7), treatment with 8-I-6-MIP resulted in a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .
  • Immunomodulatory Effects : A rescue assay using mouse splenocytes showed that 8-I-6-MIP could enhance immune responses by modulating PD-1/PD-L1 interactions, suggesting its utility in immunotherapy .
  • Antimicrobial Activity : Preliminary findings indicate that 8-I-6-MIP may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate this aspect fully .

Dosage Effects

The biological effects of 8-I-6-MIP are dose-dependent:

  • Low Doses : At lower concentrations (up to 10 µM), the compound exhibits minimal toxicity while effectively inhibiting target enzymes.
  • High Doses : Higher concentrations (>50 µM) lead to significant cytotoxicity and apoptosis in sensitive cell lines.

Metabolic Pathways

Research indicates that 8-I-6-MIP interacts with several metabolic pathways:

  • Cytochrome P450 Enzymes : The compound's metabolism may involve cytochrome P450 isoforms, influencing both its pharmacokinetics and the metabolism of co-administered drugs .

Q & A

Q. What are the common synthetic methodologies for preparing 8-iodo-6-methylimidazo[1,2-a]pyridine derivatives?

The synthesis typically involves halogenation and functionalization of the imidazo[1,2-a]pyridine scaffold. Key methods include:

  • Iodine-catalyzed cyclization : Reacting 2-aminonicotinic acid derivatives with α-haloketones under iodine catalysis, followed by halogenation at the 8-position using iodine monochloride (ICl) .
  • Solid-phase synthesis : Immobilizing 2-aminonicotinate on a polymer support, followed by α-haloketone coupling and regioselective iodination .
  • Three-component coupling : Copper-catalyzed reactions of 2-aminopyridines, aldehydes, and alkynes for scaffold assembly, with subsequent iodination .

Q. How do researchers evaluate the cytotoxicity of this compound derivatives?

Standard protocols include:

  • MTT assays : Testing against cancer (e.g., HepG2, MCF-7) and normal (e.g., Vero) cell lines to determine IC₅₀ values. For example, compound 12b showed IC₅₀ values of 11–13 mM in cancer cells vs. 91 mM in Vero cells, indicating selectivity .
  • Dose-response studies : Assessing structural effects, such as electron-donating (e.g., –NH₂) vs. electron-withdrawing (e.g., –NO₂) groups, which influence potency. Nitro groups at the para position enhance activity due to reduced steric hindrance .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-methyl vs. 8-iodo) modulate the anticancer activity of imidazo[1,2-a]pyridines?

Substituent positioning critically impacts bioactivity:

  • 6-Methyl group : Enhances lipophilicity and membrane permeability, improving cellular uptake.
  • 8-Iodo substitution : Introduces steric bulk and electronic effects, facilitating interactions with target proteins (e.g., kinase active sites). For example, 8-iodo derivatives exhibit stronger electrostatic binding to cancer cell membranes compared to non-halogenated analogs .
  • Synergistic effects : Combining methyl and iodo groups (as in 8-iodo-6-methyl derivatives) optimizes both pharmacokinetics and target engagement .

Q. What strategies address regioselectivity challenges during iodination of imidazo[1,2-a]pyridines?

Regioselective iodination at the 8-position can be achieved via:

  • Directed metalation : Using lithium bases to deprotonate specific positions, followed by iodine quenching.
  • Halogen-exchange reactions : Replacing bromine or chlorine with iodine under Ullmann or Finkelstein conditions .
  • Solvent-free catalysis : Employing Et₃N in solvent-free systems to minimize side reactions and improve yields (e.g., 83% yield for 8-iodo derivatives) .

Q. How can crystallography and computational modeling elucidate the mechanism of action of this compound?

  • X-ray crystallography : Resolves intermolecular interactions (e.g., π-π stacking, C–H···N hydrogen bonds) that stabilize ligand-receptor complexes. For example, nitro groups at the para position reduce steric clashes in crystal lattices, enhancing binding .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution, frontier orbitals) to explain reactivity and biological activity .

Methodological Recommendations

  • For cytotoxicity screening , prioritize compounds with electron-donating groups at the para position (e.g., –NH₂) and iodination at the 8-position .
  • Use solvent-free synthesis with Et₃N to achieve >80% yields while minimizing environmental impact .
  • Combine Hirshfeld surface analysis and DFT calculations to rationalize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Iodo-6-methylimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.